N-(4-methoxybenzyl)-2-(thiophen-2-ylsulfonyl)acetamide
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Overview
Description
N-(4-methoxybenzyl)-2-(thiophen-2-ylsulfonyl)acetamide is an organic compound that features a benzyl group substituted with a methoxy group, a thiophene ring, and a sulfonylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-2-(thiophen-2-ylsulfonyl)acetamide typically involves the following steps:
Formation of the sulfonylacetamide moiety: This can be achieved by reacting thiophene-2-sulfonyl chloride with acetamide under basic conditions.
Introduction of the benzyl group: The 4-methoxybenzyl group can be introduced via a nucleophilic substitution reaction, where 4-methoxybenzyl chloride reacts with the sulfonylacetamide intermediate.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-2-(thiophen-2-ylsulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-(4-methoxybenzyl)-2-(thiophen-2-ylsulfonyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for designing new drugs with potential therapeutic effects.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe to study biological processes involving sulfonylacetamide derivatives.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-2-(thiophen-2-ylsulfonyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonylacetamide moiety can form hydrogen bonds with target proteins, while the thiophene ring can participate in π-π interactions.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzyl)-2-(thiophen-2-yl)acetamide: Lacks the sulfonyl group.
N-(4-methoxybenzyl)-2-(furan-2-ylsulfonyl)acetamide: Contains a furan ring instead of a thiophene ring.
Uniqueness
N-(4-methoxybenzyl)-2-(thiophen-2-ylsulfonyl)acetamide is unique due to the presence of both the sulfonylacetamide moiety and the thiophene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-thiophen-2-ylsulfonylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S2/c1-19-12-6-4-11(5-7-12)9-15-13(16)10-21(17,18)14-3-2-8-20-14/h2-8H,9-10H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYKJILMBPWCTE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CS(=O)(=O)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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